molecular formula C8H9F2N3O2 B2779261 Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate CAS No. 1594807-73-4

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate

Cat. No.: B2779261
CAS No.: 1594807-73-4
M. Wt: 217.176
InChI Key: FXMYNVXOUVUAPS-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative characterized by an amino group at position 2, a difluoromethyl group at position 4, and an ethyl ester at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural versatility, enabling interactions with biological targets such as enzymes and nucleic acids. The difluoromethyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs, while the amino group facilitates hydrogen bonding, critical for target engagement .

Properties

IUPAC Name

ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2N3O2/c1-2-15-7(14)4-3-12-8(11)13-5(4)6(9)10/h3,6H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXMYNVXOUVUAPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of ethyl cyanoacetate with difluoromethylamine and formamidine acetate in the presence of a base. The reaction proceeds through a series of steps, including nucleophilic addition, cyclization, and esterification, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of pyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its difluoromethyl group enhances the bioactivity of resultant compounds, making it particularly valuable in developing drugs targeting neurological disorders and cancer therapies. Studies have shown that modifications of pyrimidine derivatives can lead to potent anticancer agents with improved efficacy against specific cancer cell lines .

Case Study: Anticancer Activity
Research has demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against breast cancer cell lines (e.g., MCF-7). For instance, structural modifications to similar pyrimidine compounds have resulted in IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

Agricultural Chemistry

Agrochemical Formulations
The compound is utilized in formulating agrochemicals aimed at pest control and crop protection. Its unique chemical structure allows for enhanced efficacy in combating agricultural pests, thereby improving crop yields and sustainability. The introduction of fluorinated groups can also modify the environmental persistence of these agrochemicals, making them more effective over extended periods .

Case Study: Larvicidal Activity
A study focused on ethyl derivatives indicated promising larvicidal activity against Anopheles arabiensis, a malaria vector. The research explored the impact of electron-withdrawing and electron-donating groups on larvicidal effectiveness, suggesting that modifications to the pyrimidine structure can significantly influence biological activity .

Material Science

Development of Advanced Materials
this compound is being investigated for its potential applications in material science, particularly in developing coatings and polymers. The incorporation of this compound into materials can enhance durability and resistance to environmental factors, making it suitable for various industrial applications .

Biochemical Research

Enzyme Inhibition Studies
Researchers are utilizing this compound to study enzyme inhibition mechanisms and receptor binding interactions. These investigations contribute to a deeper understanding of biological processes and disease mechanisms, particularly in the context of drug development targeting specific enzymes involved in disease pathways .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Pharmaceutical DevelopmentIntermediate for drug synthesis targeting neurological disorders and cancerSignificant cytotoxicity against MCF-7 cells
Agricultural ChemistryFormulation of agrochemicals for pest controlEffective larvicidal activity against Anopheles
Material ScienceDevelopment of advanced materials with enhanced propertiesImproved durability and environmental resistance
Biochemical ResearchStudies on enzyme inhibition and receptor interactionsInsights into biological processes

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Substituent Effects at Position 4

The 4-position substituent significantly influences electronic and steric properties:

Compound 4-Substituent Key Properties/Activities References
Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate Difluoromethyl (-CF₂H) Balanced lipophilicity, metabolic stability, potential H-bonding via CF₂H
Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate Trifluoromethyl (-CF₃) Higher electronegativity, increased lipophilicity, but potential metabolic instability
Ethyl 4-(p-chlorophenyl)naphthopyrane-3-carboxylate p-Chlorophenyl Enhanced π-π stacking, moderate antibacterial activity
Ethyl 4-(2-fluorophenyl)-2-methylpyrimidine-5-carboxylate 2-Fluorophenyl Steric hindrance, reduced H-bonding capacity

Key Observations :

  • Aromatic substituents (e.g., p-chlorophenyl) enhance antibacterial activity but may reduce solubility .

Substituent Effects at Position 2

The 2-amino group is critical for hydrogen bonding and reactivity:

Compound 2-Substituent Biological Relevance References
This compound Amino (-NH₂) Facilitates H-bonding with targets (e.g., enzymes)
Ethyl 2-methylmercapto-4-methyl-pyrimidine-5-carboxylate Methylthio (-SCH₃) Lower polarity, reduced H-bonding capacity
Ethyl 2-hydroxy-4-(trifluoromethyl)pyrimidine-5-carboxylate Hydroxy (-OH) Increased acidity, potential for ionic interactions

Key Observations :

  • The 2-amino group enhances interactions with biological targets compared to thioether or hydroxy groups .
  • Methylthio substituents improve membrane permeability but reduce target specificity .

Ester Group Variations

The 5-carboxylate ester impacts solubility and metabolic pathways:

Compound Ester Group Impact References
This compound Ethyl (-COOEt) Moderate lipophilicity, hydrolyzable to active acid
Methyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate Methyl (-COOMe) Higher solubility, faster hydrolysis

Key Observations :

  • Ethyl esters provide a balance between stability and bioavailability compared to methyl esters .

Antibacterial Activity

Pyrimidine derivatives with halogenated substituents show species-specific efficacy:

Compound Activity Against Pathogens Notes References
Ethyl 2-amino-4-(p-chlorophenyl)naphthopyrane-3-carboxylate S. aureus, E. coli Moderate activity due to aromatic stacking
Triazolopyrimidine derivatives (e.g., 12, 14) Broad-spectrum (Gram+ and Gram-) Enhanced by heterocyclic fusion
This compound Predicted activity (not directly tested) CF₂H may improve membrane penetration

Transcriptional Inhibition

  • Ethyl 2-[(3-methyl-2,5-dioxopyrrolinyl)amino]-4-(trifluoromethyl)pyrimidine-5-carboxylate inhibits AP-1/NF-κB with IC₅₀ < 1 μM .

Biological Activity

Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of a difluoromethyl group, which significantly influences its chemical behavior and biological interactions. Understanding its biological activity is crucial for exploring its therapeutic potentials, particularly in drug discovery.

Chemical Structure and Properties

The molecular formula of this compound is C8H8F2N3O2C_8H_8F_2N_3O_2, with a molecular weight of approximately 202.16 g/mol. The difluoromethyl group contributes to the compound's unique properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes involved in lipid metabolism. It has been particularly noted for its potential as an inhibitor of diacylglycerol acyltransferase (DGAT), an enzyme critical for triglyceride synthesis. This inhibition suggests a role in managing lipid disorders and obesity-related conditions .

Anti-inflammatory Properties

In addition to its enzyme inhibition capabilities, preliminary studies suggest that this compound may possess anti-inflammatory properties. These properties could be beneficial in treating inflammatory diseases, although further research is required to elucidate the mechanisms involved .

Cytotoxicity and Antiproliferative Activity

Recent studies have explored the cytotoxic effects of related pyrimidine derivatives, demonstrating varying degrees of activity against cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values ranging from 29 to 59 µM against different cancer cell lines, indicating potential antiproliferative effects .

A comparative analysis of several pyrimidine derivatives revealed that those with modifications similar to this compound exhibited enhanced cytotoxicity against HepG2 liver cancer cells, suggesting that the difluoromethyl substitution may play a role in increasing biological activity .

Compound NameIC50 (µM)Target Enzyme/Activity
Compound A29EGFR (Epidermal Growth Factor Receptor)
Compound B40CDK2 (Cyclin-dependent kinase 2)
This compoundTBDDGAT Inhibition

Mechanistic Insights

Mechanistic studies involving related compounds have indicated that these pyrimidine derivatives can induce apoptosis in cancer cells by upregulating pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2. This apoptotic pathway suggests a potential therapeutic application in oncology .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 2-amino-4-(difluoromethyl)pyrimidine-5-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous pyrimidine esters are synthesized via substitution of a chlorine atom with amines under reflux in polar aprotic solvents (e.g., ethanol, DMF) with bases like triethylamine or K₂CO₃ to deprotonate intermediates . Optimization focuses on solvent choice (e.g., DMF for higher boiling points), stoichiometric ratios (1.2–1.5 equivalents of nucleophile), and temperature control (60–100°C) to minimize side reactions. Purity is enhanced via recrystallization or column chromatography .
Reaction Parameter Typical Conditions Impact on Yield
SolventDMF, ethanol, dioxaneHigher polarity improves solubility
BaseK₂CO₃, Et₃NNeutralizes HCl byproduct
Temperature60–100°C (reflux)Accelerates substitution kinetics
Reaction Time6–24 hoursProlonged time ensures completion

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Confirm the presence of the difluoromethyl group (δ ~5.5–6.5 ppm for CF₂H protons; J coupling ~50–60 Hz) and ester carbonyl (δ ~165–170 ppm in ¹³C) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with pyrimidine cleavage .
  • IR Spectroscopy : Identify ester C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • X-ray Crystallography (if crystals form): Resolve 3D structure using SHELX programs for bond-length/angle validation .

Q. How should stability studies be designed for this compound under varying storage conditions?

  • Methodology :

  • Hydrolysis Testing : Monitor ester degradation in aqueous buffers (pH 4–9) at 25°C and 40°C using HPLC. Hydrolysis rates increase under alkaline conditions due to ester lability .
  • Light/Temperature Sensitivity : Store samples in amber vials at -20°C and compare degradation via NMR over 1–6 months. Difluoromethyl groups are generally stable, but ester hydrolysis may dominate .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and reactivity in nucleophilic substitutions?

  • Methodology :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal the electron-withdrawing effect of CF₂H, which polarizes the pyrimidine ring, activating the 4-position for nucleophilic attack. Compare with trifluoromethyl (CF₃) or methyl (CH₃) analogs to quantify electronic effects .

  • Kinetic Studies : Measure reaction rates of substitutions (e.g., with amines) to demonstrate enhanced reactivity at the 4-position due to CF₂H’s -I effect .

    Substituent Hammett σ Value Reactivity (Relative Rate)
    CF₂H~0.431.0 (baseline)
    CF₃~0.541.3
    CH₃-0.170.5

Q. How can contradictions in biological activity data across assay systems be resolved?

  • Methodology :

  • Assay Standardization : Replicate studies under controlled conditions (e.g., cell line uniformity, serum-free media) to isolate variables. For example, discrepancies in antimicrobial activity may arise from differences in bacterial strain permeability .
  • Metabolic Stability Testing : Use liver microsomes to assess if compound degradation varies between assays. Ester hydrolysis could reduce efficacy in certain models .

Q. What computational strategies predict interaction mechanisms with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model binding to enzymes (e.g., kinases). The pyrimidine core and CF₂H group may form hydrogen bonds or hydrophobic interactions in active sites .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Compare with analogs lacking the CF₂H group to validate its role in target affinity .

Q. Which structural modifications enhance target selectivity in enzyme inhibition?

  • Methodology :

  • SAR Studies : Synthesize derivatives with varied substituents (e.g., ethyl vs. propyl esters, halogen replacements) and test inhibition against kinase panels. For example, bulkier esters may reduce off-target effects by steric hindrance .
  • Proteomic Profiling : Use activity-based protein profiling (ABPP) to identify off-target interactions and guide rational design .

Key Considerations for Methodological Rigor

  • Data Contradictions : Conflicting bioactivity results may arise from assay sensitivity (e.g., IC₅₀ variability) or compound purity. Always cross-validate with orthogonal techniques (e.g., SPR for binding affinity alongside enzyme assays) .
  • Synthetic Reproducibility : Document batch-specific impurities (e.g., residual solvents) via GC-MS and adjust purification protocols accordingly .

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